

# In vitro activity of BIBF 1202 on tyrosine kinases

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Compound of Interest

Compound Name: BIBF 1202-13C,d3

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An In-Depth Technical Guide to the In Vitro Activity of BIBF 1202 on Tyrosine Kinases

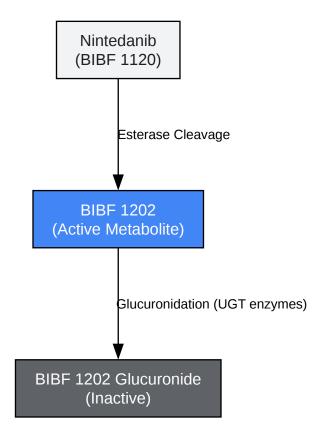
### Introduction

BIBF 1202 is the primary active metabolite of Nintedanib (BIBF 1120), a small molecule tyrosine kinase inhibitor.[1][2] Nintedanib is approved for the treatment of various conditions, including idiopathic pulmonary fibrosis and certain types of cancer.[3] The therapeutic effects of Nintedanib are mediated through the inhibition of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[2] BIBF 1202 is formed in the body through the metabolic conversion of Nintedanib and contributes to the overall pharmacological activity.[4] This guide provides a detailed overview of the in vitro activity of BIBF 1202, its formation, target kinases, and the experimental protocols used for its evaluation.

## **Metabolic Formation of BIBF 1202**

Nintedanib is predominantly metabolized in the body via hydrolytic cleavage by esterase enzymes. This process converts the methyl ester moiety of Nintedanib into a free carboxylic acid, resulting in the formation of BIBF 1202.[3][4][5] BIBF 1202 is subsequently metabolized further, primarily through glucuronidation by UGT enzymes (specifically UGT1A1, UGT1A7, UGT1A8, and UGT1A10), to form BIBF 1202 glucuronide, which is considered inactive.[2][6]





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Caption: Metabolic pathway of Nintedanib to its active metabolite BIBF 1202 and subsequent inactivation.

### In Vitro Kinase Inhibition Profile

BIBF 1202 demonstrates inhibitory activity against several key tyrosine kinases involved in angiogenesis and fibrosis. While comprehensive in vitro kinase screening data for BIBF 1202 is less abundant than for its parent compound, Nintedanib, available data indicates it targets similar kinases but with generally lower potency.

## **Quantitative Data**

The most specific reported in vitro activity for BIBF 1202 is against VEGFR2, with a half-maximal inhibitory concentration (IC50) of 62 nM.[1] For context, the activity of the parent compound, Nintedanib, is provided below, as BIBF 1202 is known to target the same receptor families. Cellular assays show that BIBF 1202 has a substantially lower potency compared to Nintedanib.[4] For instance, its potency is approximately 9-10 times lower based on VEGF or



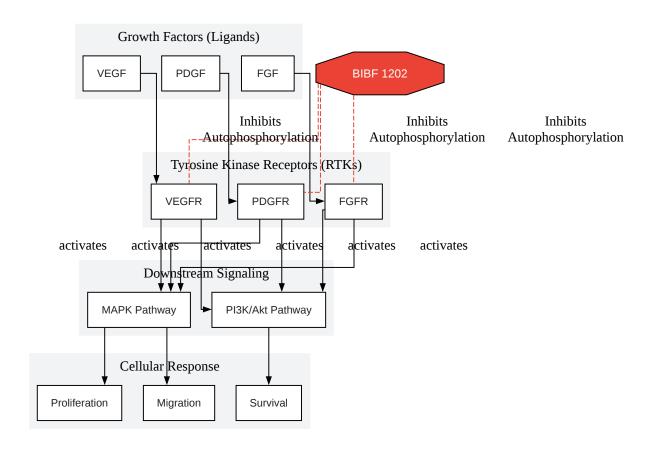
bFGF stimulation and 265 to 607 times lower based on PDGFR $\alpha$  and PDGFR $\beta$  stimulation, respectively.[4][7]

Target Kinase Family	Specific Kinase	Nintedanib IC50 (nM)[8][9]	BIBF 1202 IC50 (nM)
VEGFR	VEGFR-1	34	Not Reported
VEGFR-2	13	62[1]	
VEGFR-3	13	Not Reported	_
PDGFR	PDGFR-α	59	Not Reported
PDGFR-β	65	Not Reported	
FGFR	FGFR-1	60	Not Reported
FGFR-2	37	Not Reported	
FGFR-3	108	Not Reported	_

## **Inhibited Signaling Pathways**

BIBF 1202, like Nintedanib, exerts its effects by competitively binding to the ATP-binding pocket within the catalytic domain of target tyrosine kinase receptors.[3][8] This action blocks receptor autophosphorylation and interrupts downstream intracellular signaling cascades that are crucial for cell proliferation, migration, and survival. The primary pathways inhibited are those initiated by Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).





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Caption: Inhibition of key angiogenic and fibrotic signaling pathways by BIBF 1202.

# **Experimental Protocols**

The determination of in vitro kinase activity and inhibitory potency (IC50) of compounds like BIBF 1202 typically involves a biochemical kinase assay. The following is a generalized protocol synthesized from standard methodologies.[8][10][11]

## **Protocol: In Vitro Tyrosine Kinase Inhibition Assay**

1. Materials and Reagents:



- Recombinant human tyrosine kinase (e.g., VEGFR2 cytoplasmic domain)
- Kinase substrate (e.g., a synthetic peptide like Poly-Glu-Tyr)
- BIBF 1202 stock solution (typically in DMSO)
- Kinase reaction buffer (containing Tris-HCl, MgCl<sub>2</sub>, MnCl<sub>2</sub>, DTT)
- ATP (Adenosine Triphosphate) solution
- Stop solution (e.g., EDTA)
- Detection reagent (e.g., antibody-based for phosphorylation detection or luminescencebased for ATP depletion)
- Microtiter plates (e.g., 96-well or 384-well)

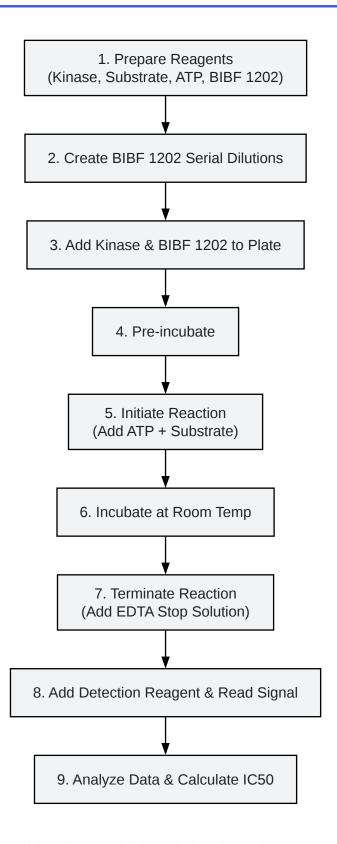
#### 2. Procedure:

- Compound Dilution: Prepare a serial dilution of BIBF 1202 in DMSO and then further dilute in the kinase reaction buffer to achieve the final desired concentrations for the assay.
- Enzyme and Substrate Preparation: Dilute the recombinant kinase and its specific substrate to their optimal concentrations in the kinase reaction buffer.
- Assay Plate Setup: Add the diluted BIBF 1202 solutions to the wells of the microtiter plate.
   Include control wells containing only buffer (for maximum reaction) and wells without enzyme (for background).
- Pre-incubation: Add the diluted kinase to each well and pre-incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow the inhibitor to bind to the kinase.[8]
- Reaction Initiation: Start the kinase reaction by adding the ATP and substrate mixture to all wells.
- Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow for substrate phosphorylation.[8]



- Reaction Termination: Stop the reaction by adding the stop solution (e.g., EDTA), which
  chelates the divalent cations (Mg<sup>2+</sup>, Mn<sup>2+</sup>) required for enzyme activity.[8]
- Signal Detection: Measure the kinase activity. The method depends on the assay format:
  - ELISA-based: Detect the amount of phosphorylated substrate using a specific antibody.
  - Luminescence-based (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well. Lower ATP levels indicate higher kinase activity.
- Data Analysis:
  - Subtract the background signal from all wells.
  - Normalize the data to the maximum reaction control (0% inhibition) and background control (100% inhibition).
  - Plot the percent inhibition against the logarithm of the BIBF 1202 concentration.
  - Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.





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Caption: Standard workflow for an in vitro biochemical kinase inhibition assay.



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### References

- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Nintedanib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of nintedanib, an inhibitor of tyrosine kinases, in patients with non-small cell lung cancer or idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro JAK kinase activity and inhibition assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
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